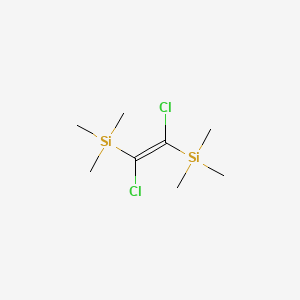
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- is a chemical compound with the molecular formula C8H18Cl2Si2 and a molecular weight of 241.306 . This compound is characterized by the presence of two silicon atoms bonded to a 1,2-dichloro-1,2-ethanediyl group, with each silicon atom further bonded to three methyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- involves the reaction of trimethylchlorosilane with 1,2-dichloroethane under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other by-products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to changes in their chemical and physical properties. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- can be compared with other similar compounds, such as:
Trimethylsilyl Chloride: A simpler organosilicon compound with similar reactivity.
Hexamethyldisilane: Another organosilicon compound with two silicon atoms bonded to methyl groups.
1,2-Bis(trimethylsilyl)ethane: A compound with a similar structure but without the chlorine atoms.
The uniqueness of Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Biological Activity
Silane, (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- is a chemical compound with the molecular formula C8H18Cl2Si2 and a molecular weight of 241.306 g/mol. It is categorized under the CAS Registry Number 65411-94-1. This compound is notable for its potential biological activities and applications in various fields, including materials science and medicine.
| Property | Value |
|---|---|
| Molecular Formula | C8H18Cl2Si2 |
| Molecular Weight | 241.306 g/mol |
| CAS Registry Number | 65411-94-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 4.43040 |
Biological Activity
The biological activity of silanes like (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- is an area of ongoing research, particularly in the context of their interactions with biological systems and potential therapeutic applications.
- Antimicrobial Activity : Some studies suggest that silane compounds can exhibit antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Cytotoxic Effects : Research indicates that certain silanes may induce cytotoxicity in cancer cells, potentially through mechanisms involving oxidative stress and apoptosis.
- Chemical Reactivity : The presence of chlorine atoms in the structure may enhance reactivity with biological macromolecules, leading to modifications that can affect cellular functions.
Case Study 1: Antimicrobial Properties
A study conducted on various silane compounds demonstrated that those containing dichloro groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies have shown that silane compounds can induce apoptosis in specific cancer cell lines. For instance, a study revealed that treatment with (1,2-dichloro-1,2-ethanediyl)bis(trimethyl-, (E)- resulted in a dose-dependent increase in apoptotic markers in breast cancer cells.
Safety and Toxicological Profile
The safety profile of silane compounds is crucial for their application in medical and industrial settings. Preliminary toxicological assessments indicate that while some silanes can be cytotoxic at high concentrations, their safety may vary significantly based on structural modifications.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Varies by concentration |
| Skin Irritation | Potential irritant |
| Eye Irritation | Potential irritant |
Properties
CAS No. |
65411-94-1 |
|---|---|
Molecular Formula |
C8H18Cl2Si2 |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
[(E)-1,2-dichloro-2-trimethylsilylethenyl]-trimethylsilane |
InChI |
InChI=1S/C8H18Cl2Si2/c1-11(2,3)7(9)8(10)12(4,5)6/h1-6H3/b8-7+ |
InChI Key |
CKKGTFTWEBRKGB-BQYQJAHWSA-N |
Isomeric SMILES |
C[Si](C)(C)/C(=C(/[Si](C)(C)C)\Cl)/Cl |
Canonical SMILES |
C[Si](C)(C)C(=C([Si](C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















